molecular formula C13H10ClN3O B2994274 3-[3-(3-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile CAS No. 956438-87-2

3-[3-(3-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile

Cat. No.: B2994274
CAS No.: 956438-87-2
M. Wt: 259.69
InChI Key: RPZCNZSREXZPOI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-[3-(3-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile typically involves the reaction of 3-chlorobenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process .

Chemical Reactions Analysis

3-[3-(3-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[3-(3-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions .

Mechanism of Action

The mechanism of action of 3-[3-(3-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole ring and formyl group allow it to bind to active sites on proteins, potentially inhibiting or modifying their activity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 3-[3-(3-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile include other pyrazole derivatives with different substituents. For example:

    3-[3-(4-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile: Similar structure but with a different position of the chlorine atom.

    3-[3-(3-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile: Bromine substituent instead of chlorine.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

3-[3-(3-chlorophenyl)-4-formylpyrazol-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O/c14-12-4-1-3-10(7-12)13-11(9-18)8-17(16-13)6-2-5-15/h1,3-4,7-9H,2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZCNZSREXZPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN(C=C2C=O)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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